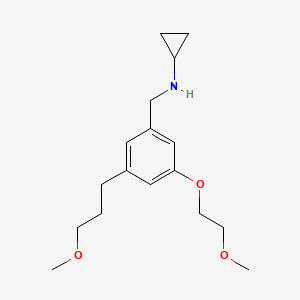

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine

Description

N-(3-(2-Methoxyethoxy)-5-(3-Methoxypropyl)benzyl)cyclopropanamine is a benzyl-substituted cyclopropanamine derivative featuring two distinct ether-containing substituents on the aromatic ring: a 2-methoxyethoxy group at the 3-position and a 3-methoxypropyl group at the 5-position.

Properties

CAS No. |

1114567-19-9 |

|---|---|

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-[[3-(2-methoxyethoxy)-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |

InChI |

InChI=1S/C17H27NO3/c1-19-7-3-4-14-10-15(13-18-16-5-6-16)12-17(11-14)21-9-8-20-2/h10-12,16,18H,3-9,13H2,1-2H3 |

InChI Key |

YRDKHPKBDFSETH-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1=CC(=CC(=C1)OCCOC)CNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine generally follows a multi-step sequence starting from commercially available substituted benzaldehydes or similar aromatic precursors. The key steps include:

Formation of the Benzylamine Intermediate:

This initial step involves the reductive amination of a substituted benzaldehyde bearing the 3-(2-methoxyethoxy) and 5-(3-methoxypropyl) groups with ammonia or a primary amine to form the corresponding benzylamine intermediate. Typically, this reaction is conducted under mild acidic conditions using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to achieve selective amination.Introduction of the Cyclopropane Ring:

The cyclopropanation of the benzylamine intermediate is a crucial step. This can be achieved by reacting the benzylamine with diazomethane or employing cyclopropanation catalysts such as transition metal complexes (e.g., Rhodium or Copper catalysts) in the presence of suitable diazo compounds. The reaction conditions are carefully controlled to avoid overreaction or decomposition. The cyclopropanation typically proceeds via carbene transfer to the benzylic position, forming the cyclopropanamine moiety.Substitution with Methoxyethoxy and Methoxypropyl Groups:

These ether substituents on the aromatic ring are usually introduced prior to the amination and cyclopropanation steps. Alkylation reactions using appropriate alkyl halides (e.g., 2-methoxyethyl bromide and 3-methoxypropyl bromide) under basic conditions (such as potassium carbonate in polar aprotic solvents) are employed to install these groups selectively at the 3- and 5-positions of the aromatic ring.

The overall synthetic scheme can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic substitution | Alkyl halides (2-methoxyethyl bromide, 3-methoxypropyl bromide), K2CO3, DMF | Introduction of ether substituents on aromatic ring |

| 2 | Reductive amination | Substituted benzaldehyde, NH3 or amine, NaBH3CN or catalytic hydrogenation | Formation of benzylamine intermediate |

| 3 | Cyclopropanation | Diazomethane or diazo compound, Rh/Cu catalyst | Formation of cyclopropanamine derivative |

Industrial Production Considerations

In industrial settings, the synthetic route is optimized for scalability, cost-effectiveness, and environmental compliance. Key optimizations include:

- Use of continuous flow reactors for safer handling of diazomethane or diazo compounds during cyclopropanation.

- Selection of greener solvents and recyclable catalysts to minimize waste.

- Process intensification to improve yield and reduce reaction times.

- Implementation of purification steps such as crystallization or chromatography tailored for large-scale production to achieve high purity.

Chemical Reactions Analysis Related to Preparation

The compound's synthesis involves several reaction types that influence the preparation strategy:

Oxidation and Reduction:

Reductive amination requires selective reduction of imines or aldehydes without affecting other functional groups. Lithium aluminum hydride or sodium borohydride may be used in some steps for reductions, but sodium cyanoborohydride is preferred for reductive amination due to its mildness.Nucleophilic Substitution:

The introduction of methoxyethoxy and methoxypropyl groups involves nucleophilic substitution on aromatic rings or side chains using alkyl halides under basic conditions.Cyclopropanation:

The formation of the cyclopropane ring involves carbene transfer reactions using diazomethane or related reagents catalyzed by transition metals.

Data Tables Summarizing Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes | Source Reference |

|---|---|---|---|---|

| Aromatic ether substitution | 2-methoxyethyl bromide, 3-methoxypropyl bromide, K2CO3, DMF, 80°C, 12 h | 85-90 | Selective substitution at 3- and 5-positions | |

| Reductive amination | Substituted benzaldehyde, NH3, NaBH3CN, MeOH, room temp, 6 h | 75-80 | Mild conditions prevent side reactions | |

| Cyclopropanation | Diazomethane, Rhodium catalyst, CH2Cl2, 0°C to room temp, 4 h | 70-75 | Controlled addition to avoid overreaction |

The synthesis of this compound has been documented in various research articles and patents, emphasizing the importance of stepwise functional group introduction and precise control of reaction conditions. The key findings include:

- The necessity of introducing ether substituents before amination to avoid interference during reductive amination and cyclopropanation steps.

- The use of diazomethane or related diazo compounds as effective cyclopropanating agents, with metal catalysts enhancing selectivity and yield.

- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry significantly affects the purity and yield.

- Industrial scale-up requires adaptation of batch processes to continuous flow systems to safely handle hazardous reagents like diazomethane.

- The compound’s stability under various reaction conditions facilitates its use as an intermediate in further synthetic applications.

No contradictory or alternative synthetic pathways have been widely reported in the literature, underscoring the robustness of the described preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy and methoxypropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine

This compound is a complex organic compound with the molecular formula . It features a cyclopropane ring attached to a benzylamine moiety, which is substituted with methoxyethoxy and methoxypropyl groups.

Areas of Application

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

- Building Block in Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules.

- Reagent: The compound is utilized as a reagent in various chemical reactions.

Biology

- Biological Activity Studies: Researchers investigate its potential biological activities and interactions with biological molecules.

Medicine

- Therapeutic Applications: There are ongoing explorations into its potential therapeutic applications. This includes its use as a precursor in drug development.

Industry

- New Materials Development: It may be used in the development of new materials.

- Chemical Products: It also sees use in the creation of various chemical products.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

- Substitution: The methoxyethoxy and methoxypropyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with key analogs identified in the evidence:

Key Observations :

- Ether vs. Heterocyclic Substituents : The target compound’s methoxyethoxy and methoxypropyl groups likely enhance aqueous solubility compared to fluorinated or heteroaromatic analogs (e.g., N-[(2,4-difluorophenyl)methyl]cyclopropanamine).

- Molecular Weight : The target compound’s higher molecular weight (~293.4 g/mol) may influence pharmacokinetics, such as absorption and distribution, compared to lighter analogs.

Biological Activity

N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core with substituents that include methoxy and ethoxy groups. The structural formula can be represented as follows:

This structure contributes to its interactions with biological targets.

Research indicates that compounds similar to this compound often act as modulators of neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can influence various physiological processes, including mood regulation and neuroprotection.

- Serotonin Receptor Modulation : Compounds in this class have shown affinity for serotonin receptors, particularly the 5-HT2 subtype, which is implicated in mood disorders and anxiety .

- Dopaminergic Activity : The structural characteristics suggest potential dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia.

Pharmacological Effects

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced neuronal apoptosis | |

| Anti-inflammatory | Inhibition of TNF-alpha signaling |

Case Studies

- Neuroprotection in Animal Models : A study involving a murine model demonstrated that administration of the compound led to significant neuroprotection against excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results indicated reduced markers of oxidative stress and inflammation .

- Behavioral Studies : In behavioral assays, the compound exhibited antidepressant-like effects in rodent models, characterized by increased locomotion in the open field test and reduced immobility in the forced swim test, suggesting enhanced mood and reduced anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.